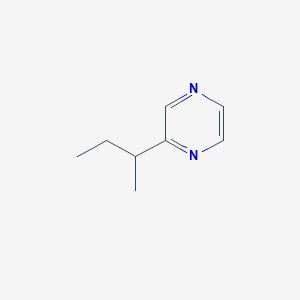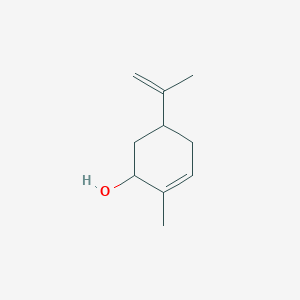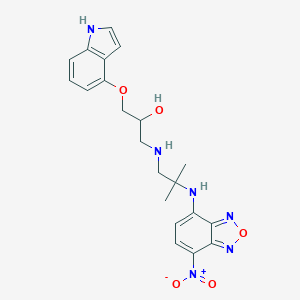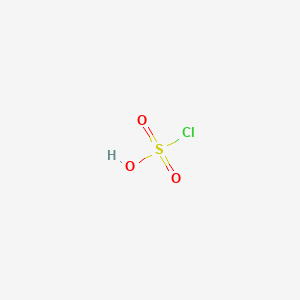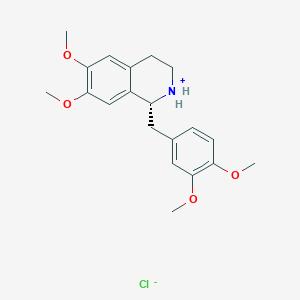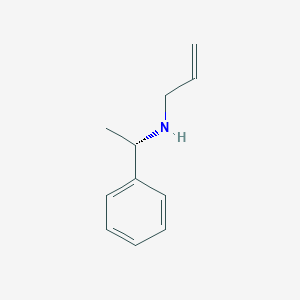
(S)-N-allyl-alpha-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-allyl-alpha-methylbenzylamine, also known as NAMBA, is a chiral amine that has been widely used in scientific research. It is a versatile compound that can be used for the synthesis of various organic molecules. NAMBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (S)-N-allyl-alpha-methylbenzylamine is not fully understood, but it is believed to act as a neurotransmitter or neuromodulator in the central nervous system. (S)-N-allyl-alpha-methylbenzylamine has been found to bind to various receptors such as the sigma-1 receptor, the NMDA receptor, and the dopamine transporter. It has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
(S)-N-allyl-alpha-methylbenzylamine has been found to exhibit various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects in animal models. (S)-N-allyl-alpha-methylbenzylamine has also been found to modulate the immune system, with potential applications in the treatment of autoimmune diseases. In addition, (S)-N-allyl-alpha-methylbenzylamine has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-N-allyl-alpha-methylbenzylamine in lab experiments is its versatility. It can be used for the synthesis of various organic molecules, making it a valuable tool in drug discovery and development. (S)-N-allyl-alpha-methylbenzylamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (S)-N-allyl-alpha-methylbenzylamine is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving (S)-N-allyl-alpha-methylbenzylamine. One area of interest is the development of new drugs for the treatment of various diseases. (S)-N-allyl-alpha-methylbenzylamine has been found to exhibit activity against various targets, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the development of new synthetic methods for the preparation of (S)-N-allyl-alpha-methylbenzylamine and related compounds. New synthetic methods could lead to more efficient and cost-effective production of these compounds, making them more accessible to researchers. Finally, further research is needed to fully understand the mechanism of action of (S)-N-allyl-alpha-methylbenzylamine and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of (S)-N-allyl-alpha-methylbenzylamine involves the reaction of (S)-alpha-methylbenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of (S)-N-allyl-alpha-methylbenzylamine as the major product. The product can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(S)-N-allyl-alpha-methylbenzylamine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and as a building block in the synthesis of biologically active compounds. (S)-N-allyl-alpha-methylbenzylamine has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
115914-08-4 |
|---|---|
Nombre del producto |
(S)-N-allyl-alpha-methylbenzylamine |
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
Clave InChI |
GGNXWCWCESEPFK-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCC=C |
SMILES |
CC(C1=CC=CC=C1)NCC=C |
SMILES canónico |
CC(C1=CC=CC=C1)NCC=C |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






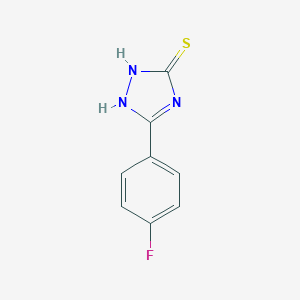
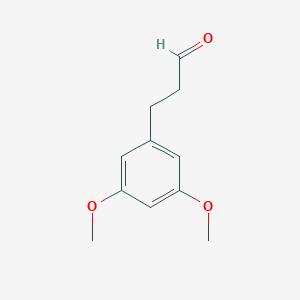
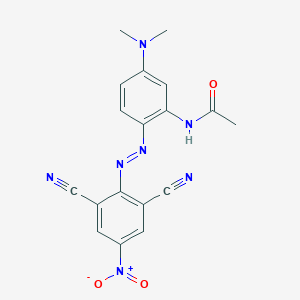
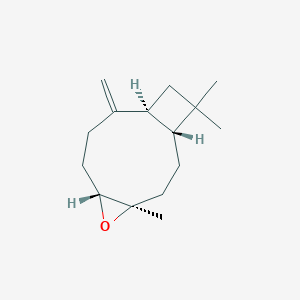
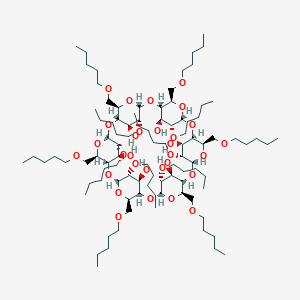
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
